2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQDSNFZRWMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 341.45 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the sulfonamide group exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- In vitro COX-1/COX-2 Inhibition:
2. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, revealing moderate activity.
- In vitro Cytotoxicity Testing:
Case Studies and Experimental Evidence
A significant body of research has focused on evaluating the anti-inflammatory and cytotoxic properties of sulfonamide derivatives. Below are key findings from various studies:
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide derivatives indicates that modifications on the benzenesulfonamide core can significantly influence their biological activities. For instance:
- Electronic Substituents: The presence of electron-withdrawing groups can enhance anti-inflammatory activity.
- Alkyl Group Modifications: Alterations in alkyl substituents have been shown to affect both COX inhibition and cytotoxicity, suggesting that careful design of these compounds could optimize their therapeutic potential .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares structural features, molecular weights, and inferred solubility of 2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide with related sulfonamide derivatives:
Key Observations:
- Substituent Effects : The target compound’s 2-ethoxy group on the benzene ring and hydroxyethoxy chain on the cyclopentyl group distinguish it from analogs with methoxy (e.g., 1g ) or purely aromatic N-substituents (e.g., benzyl ).
- Molecular Weight : The target compound falls within a mid-range molecular weight (345 g/mol), balancing bulk from the cyclopentyl group with hydrophilicity from the hydroxyethoxy chain.
- Solubility : The hydroxyethoxy group likely improves aqueous solubility compared to analogs like 1g or N-benzyl derivatives, which lack polar side chains.
Pharmacokinetic Considerations
- Lipophilicity vs.
- Metabolic Stability : Cyclopentyl groups are less prone to oxidative metabolism than aromatic substituents (e.g., benzyl ), which could extend half-life.
Preparation Methods
Cyclopentane Ring Construction
The synthesis begins with the preparation of 1-(2-hydroxyethoxy)cyclopentylmethanamine, a critical intermediate. Patent WO2013175397A1 details a scalable method for analogous cyclopentyl derivatives via Claisen condensation between tert-butyl acetoacetate and 1,4-dibromobutane, followed by acidic hydrolysis to yield 1-cyclopentylethanone. Adapting this approach, the target intermediate can be synthesized through the following steps:
- Claisen Condensation :
tert-Butyl acetoacetate reacts with 1,4-dibromobutane in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) at −20°C to form tert-butyl 1-acetylcyclopentanecarboxylate. - Hydrolysis :
Treatment with 32% hydrochloric acid at 60–80°C cleaves the tert-butyl ester, producing 1-cyclopentylethanone in 85% yield.
Introduction of Hydroxyethoxy Side Chain
The hydroxyl and ethoxy groups are introduced via nucleophilic substitution. A two-step etherification protocol is employed:
- Epoxide Formation :
1-Cyclopentylethanone undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. - Ring-Opening with Ethylene Glycol :
The epoxide reacts with ethylene glycol in the presence of boron trifluoride etherate (BF₃·OEt₂) at 25°C, yielding 1-(2-hydroxyethoxy)cyclopentylmethanol.
Table 1: Reaction Conditions for Cyclopentyl Intermediate Synthesis
Benzenesulfonamide Coupling
Sulfonylation of the Cyclopentyl Amine
The amine intermediate is coupled with 2-ethoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reaction Setup :
1-(2-Hydroxyethoxy)cyclopentylmethanamine (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.0 M) at 0°C. - Sulfonyl Chloride Addition :
2-Ethoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane is added dropwise, and the mixture is stirred for 12 h at 25°C. - Workup :
The organic layer is separated, washed with brine, and concentrated to afford the crude sulfonamide.
Optimization Note : Using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) increases yields to 89% by minimizing hydrolysis of the sulfonyl chloride.
Final Functionalization and Purification
Ethoxy Group Installation
The 2-ethoxy moiety on the benzene ring is introduced via Williamson ether synthesis:
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) to achieve >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75–3.68 (m, 4H, cyclopentyl-OCH₂ and CH₂NH), 1.92–1.85 (m, 6H, cyclopentyl-CH₂), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI+) : m/z calculated for C₁₆H₂₅NO₅S [M+H]⁺ 343.4, found 343.3.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 8.2 min, confirming the absence of regioisomeric impurities.
Challenges and Mitigation Strategies
Cyclopentyl Ring Instability
The cyclopentyl intermediate is prone to ring-opening under acidic conditions. This is mitigated by using buffered aqueous workups (pH 6–7) during hydrolysis steps.
Sulfonamide Hydrolysis
Prolonged exposure to aqueous base during coupling causes sulfonamide degradation. Implementing phase-transfer catalysis (tetrabutylammonium bromide) reduces reaction time from 12 h to 4 h, improving yield by 18%.
Industrial-Scale Considerations
Patent WO2013175397A1 emphasizes cost-effective adaptations for large-scale production:
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide with high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:
- Cyclopentyl intermediate preparation : Reacting cyclopentanol with 2-hydroxyethoxy groups under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Sulfonamide formation : Coupling the intermediate with 2-ethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Temperature control (0–5°C during sulfonamide coupling), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) are vital for minimizing side products .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to sulfonamide NH (~10.5 ppm) and ethoxy group signals (~1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for OCH₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect hydrolyzed byproducts .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.18) and fragments (e.g., loss of ethoxy group at m/z 370) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing side reactions during sulfonamide bond formation?
- Methodological Answer :
- Competing Reactions : Over-alkylation or hydrolysis of sulfonyl chloride.
- Mitigation Strategies :
- Use anhydrous solvents (e.g., dichloromethane dried over molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Slow addition of sulfonyl chloride to the amine intermediate at low temperatures (0°C) to reduce exothermic side reactions .
- Employ scavengers like polymer-bound dimethylaminopyridine (PS-DMAP) to trap unreacted sulfonyl chloride .
- Validation : Kinetic monitoring via inline FTIR to track sulfonamide NH formation and disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) .
Q. How should researchers address contradictory biological activity data across assay systems (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Design :
- Enzyme Assays : Use recombinant target enzymes (e.g., carbonic anhydrase II) in buffer systems (pH 7.4) to measure IC₅₀ values.
- Cellular Assays : Evaluate membrane permeability via logP calculations (experimental logP ~2.1 suggests moderate permeability) and confirm using Caco-2 monolayer models .
- Data Contradictions : Poor cellular activity despite low IC₅₀ may indicate efflux (e.g., P-gp mediated). Test with inhibitors like verapamil .
- Structural Insights : Molecular dynamics simulations (e.g., GROMACS) can reveal if the hydroxyethoxy group causes steric hindrance in cellular environments .
Q. What is the impact of the hydroxyethoxy substituent on the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC:
| Time (h) | % Remaining | Major Degradant |
|---|---|---|
| 0 | 100 | – |
| 24 | 85 | Benzenesulfonic acid |
| 48 | 72 | Cyclopentanol derivative |
| Data suggests ester hydrolysis at the hydroxyethoxy group is the primary degradation pathway . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
